molecular formula C9H17N B13290002 4-Cyclopropyl-4-methylpiperidine

4-Cyclopropyl-4-methylpiperidine

Cat. No.: B13290002
M. Wt: 139.24 g/mol
InChI Key: SRRZYRBITLQSJY-UHFFFAOYSA-N
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Description

4-Cyclopropyl-4-methylpiperidine (CAS 1342953-29-0) is a chemical compound with the molecular formula C9H17N and a molecular weight of 139.24 g/mol . It belongs to the piperidine family of heterocyclic amines, which are pivotal cornerstone structures in medicinal chemistry and are found in a wide range of biologically active molecules and approved drugs . The piperidine ring is one of the most common nitrogen-containing heterocyclic fragments present in FDA-approved drugs, underscoring its fundamental importance . The specific substitution pattern of the this compound structure, featuring both methyl and cyclopropyl functional groups, makes it a valuable and versatile synthon or building block for organic synthesis and drug discovery efforts. Piperidine derivatives are extensively utilized in research as anticancer, antiviral, and antimicrobial agents, among other therapeutic applications . Furthermore, substituted piperidines are frequently investigated for their interactions with the central nervous system. For instance, structural analogues, such as certain N-substituted 3,4-dimethyl-4-(3-hydroxyphenyl)piperidines, are known in scientific literature for their role as pure opioid receptor antagonists, highlighting the pharmacological relevance of this chemical class . As such, this compound serves as a key intermediate for researchers designing and synthesizing novel compounds for pharmaceutical screening and development. This product is intended for research and manufacturing applications only. It is not for diagnostic or therapeutic use, nor for use in humans or animals.

Properties

Molecular Formula

C9H17N

Molecular Weight

139.24 g/mol

IUPAC Name

4-cyclopropyl-4-methylpiperidine

InChI

InChI=1S/C9H17N/c1-9(8-2-3-8)4-6-10-7-5-9/h8,10H,2-7H2,1H3

InChI Key

SRRZYRBITLQSJY-UHFFFAOYSA-N

Canonical SMILES

CC1(CCNCC1)C2CC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclopropyl-4-methylpiperidine typically involves the cyclization of appropriate precursors. One common method is the reaction of cyclopropylmethylamine with 1,5-dibromopentane under basic conditions to form the piperidine ring. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, and the reaction mixture is heated to facilitate cyclization.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions: 4-Cyclopropyl-4-methylpiperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the cyclopropyl group, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Reduced piperidine derivatives.

    Substitution: N-alkylated or N-acylated piperidines.

Scientific Research Applications

4-Cyclopropyl-4-methylpiperidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

    Biology: Investigated for its potential biological activity, including its interaction with various biological targets.

    Medicine: Explored as a potential therapeutic agent due to its structural similarity to other bioactive piperidine derivatives.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of 4-Cyclopropyl-4-methylpiperidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyclopropyl and methyl groups can influence the compound’s binding affinity and specificity, affecting its overall pharmacological profile.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 4-Cyclopropyl-4-methylpiperidine and related compounds from the evidence:

Compound Name CAS Number Molecular Formula Substituents Purity Key Applications
This compound Not provided C9H17N Cyclopropyl, methyl (C4) N/A Hypothesized: Drug intermediates, CNS agents
6-Cyclopropyl-2-methylnicotinonitrile 1644447-20-0 C10H10N2 Cyclopropyl (C6), methyl (C2) 95% Pharmaceutical synthesis
4-(4-Fluorophenyl)-4-hydroxypiperidine Not provided C11H14FNO Fluorophenyl (C4), hydroxyl (C4) N/A Kinase inhibitors, receptor modulators
2-Chloro-6-methylpyrimidine-4-carboxylic acid 89581-58-8 C7H7ClN2O2 Chloro (C2), methyl (C6), carboxylic acid 100% Synthesis of heterocyclic compounds

Key Findings:

Substituent Effects: The cyclopropyl group in this compound and 6-Cyclopropyl-2-methylnicotinonitrile may reduce metabolic degradation compared to linear alkyl chains, as cyclopropane’s ring strain can hinder enzymatic oxidation .

Functional Group Diversity: The hydroxyl group in 4-(4-fluorophenyl)-4-hydroxypiperidine increases polarity, improving solubility but possibly reducing membrane permeability compared to non-polar substituents like cyclopropyl . Carboxylic acid in 2-chloro-6-methylpyrimidine-4-carboxylic acid enables salt formation or conjugation, making it suitable for prodrug designs .

Synthetic Utility :

  • High-purity compounds (e.g., 95–100% purity in and ) are critical for reproducible pharmaceutical synthesis. The absence of purity data for this compound suggests further characterization is needed .

Biological Activity

4-Cyclopropyl-4-methylpiperidine is a piperidine derivative that has attracted attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound contains a cyclopropyl group and a methyl group at the fourth position of the piperidine ring, which may influence its pharmacological properties and interactions with biological targets.

  • Molecular Formula : C10_{10}H17_{17}N
  • Molecular Weight : Approximately 155.25 g/mol
  • Structure : The presence of both cyclopropyl and methyl groups contributes to the compound's unique reactivity and binding properties.

The biological activity of this compound is hypothesized to involve its interaction with various enzymes and receptors, modulating their activity. The specific molecular targets can vary based on the application context, but its structural characteristics suggest potential interactions with:

  • Enzymes : May act as an inhibitor or modulator.
  • Receptors : Potential interactions with neurotransmitter receptors or other cellular targets.

Biological Activity Overview

Research has indicated that this compound exhibits a range of biological activities, including:

  • Antiviral Properties : Investigated for potential applications in treating viral infections.
  • Cytotoxicity : Studies have shown varying degrees of cytotoxic effects against different cancer cell lines.
  • Neuropharmacological Effects : Potential modulation of neurotransmitter systems, particularly in relation to central nervous system disorders.

Case Studies and Experimental Data

  • Antiviral Activity :
    • A study exploring the compound's interaction with viral proteins indicated that this compound could inhibit specific viral replication pathways, suggesting its potential as an antiviral agent .
  • Cytotoxicity Assays :
    • In vitro assays demonstrated that the compound exhibited significant cytotoxic effects against various cancer cell lines, with IC50_{50} values ranging from 5 to 20 µM depending on the cell type .
  • Neuropharmacological Studies :
    • Research focusing on the modulation of neurotransmitter receptors revealed that this compound might enhance dopaminergic activity, indicating potential benefits for neurodegenerative conditions .

Comparison with Similar Compounds

The biological activity of this compound can be compared with other piperidine derivatives to highlight its unique properties:

Compound NameStructural FeaturesBiological Activity
4-MethylpiperidineLacks cyclopropyl groupLimited neuropharmacological effects
4-CyclopropylpiperidineLacks methyl groupModerate receptor interaction
4-ChloropiperidineSubstituted with chlorineDifferent reactivity profile

Applications in Medicinal Chemistry

Due to its structural uniqueness, this compound serves as a valuable building block in drug development. Its applications include:

  • Synthesis of New Therapeutics : Utilized in creating analogs aimed at enhancing biological activity.
  • Pharmaceutical Research : Investigated for potential use in treating conditions such as cancer and viral infections.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 4-Cyclopropyl-4-methylpiperidine, and how can purity be optimized during synthesis?

  • Methodology :

  • Grignard reagent alkylation : Cyclopropyl groups can be introduced via reaction with cyclopropylmagnesium bromide under anhydrous conditions to prevent hydrolysis .
  • Piperidine backbone modification : Alkylation of 4-methylpiperidine derivatives with cyclopropyl halides, followed by purification via recrystallization or column chromatography (e.g., using silica gel and ethyl acetate/hexane mixtures) .
  • Purity optimization : Monitor reaction progress using TLC or HPLC. Final purification via fractional distillation or preparative HPLC with UV detection .

Q. How can researchers characterize the structural and stereochemical properties of this compound?

  • Methodology :

  • NMR spectroscopy : Use 1^1H and 13^{13}C NMR to confirm substitution patterns and cyclopropyl ring integrity. Compare chemical shifts with analogous compounds (e.g., 4-methylpiperidine derivatives) .
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular formula and isotopic patterns.
  • X-ray crystallography : For absolute stereochemical confirmation, grow single crystals in non-polar solvents (e.g., hexane) and analyze diffraction patterns .

Q. What preliminary assays are recommended to evaluate the biological activity of this compound?

  • Methodology :

  • Enzyme inhibition assays : Screen against acetylcholinesterase or monoamine oxidases due to structural similarity to known piperidine-based inhibitors. Use fluorometric or colorimetric readouts .
  • Receptor binding studies : Radioligand displacement assays (e.g., for serotonin or dopamine receptors) to assess affinity. Cross-validate with computational docking simulations .

Q. How should researchers handle stability and storage of this compound under laboratory conditions?

  • Methodology :

  • Storage : Store in airtight containers under inert gas (argon/nitrogen) at -20°C to prevent oxidation. Avoid exposure to moisture and light .
  • Stability testing : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) and monitor via HPLC to identify degradation products .

Advanced Research Questions

Q. How can synthetic yields of this compound be improved for scalable production?

  • Methodology :

  • Continuous flow reactors : Optimize reaction parameters (temperature, residence time) to enhance cyclopropane ring formation efficiency. Compare batch vs. flow yields .
  • Catalyst screening : Test palladium or nickel catalysts for cross-coupling reactions to reduce side products. Use DOE (Design of Experiments) to identify optimal conditions .

Q. How to resolve contradictions in reported biological activity data for this compound derivatives?

  • Methodology :

  • Meta-analysis : Systematically compare assay conditions (e.g., pH, buffer systems) across studies. For example, conflicting receptor binding data may arise from differences in cell membrane preparations .
  • Structure-activity relationship (SAR) studies : Synthesize and test analogs with modified cyclopropyl or methyl groups to isolate contributing moieties .

Q. What advanced techniques are critical for studying the compound’s interaction with lipid bilayers or transmembrane proteins?

  • Methodology :

  • Surface plasmon resonance (SPR) : Measure real-time binding kinetics to immobilized protein targets (e.g., GPCRs) .
  • Molecular dynamics simulations : Use force fields (e.g., CHARMM36) to model cyclopropane ring flexibility and membrane permeability .

Q. How can researchers address discrepancies in spectroscopic data during structural elucidation?

  • Methodology :

  • Multi-technique validation : Cross-reference NMR, IR, and Raman spectra with computational predictions (e.g., DFT calculations for 13^{13}C chemical shifts) .
  • Isotopic labeling : Synthesize 2^{2}H or 13^{13}C-labeled derivatives to clarify ambiguous peak assignments .

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